2-Chloro-2-hydroxyiminoacetic acid ethyl ester (also known as ethyl chlorooximinoacetate) is a relatively simple molecule with the chemical formula C₄H₆ClNO₃. Its synthesis has been reported in several scientific publications, often involving the reaction of chloroacetic acid derivatives with sodium nitrite under specific conditions [, ].
This compound has been explored for various applications in organic chemistry due to its functional groups and reactivity. Some notable examples include:
While the specific biological activity of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester itself is not extensively studied, there is some research exploring its potential as a:
Ethyl 2-chloro-2-(hydroxyimino)acetate is an organic compound characterized by the presence of a chloro group, a hydroxyimino group, and an ester functional group. Its chemical formula is CHClNO, and it has a molecular weight of approximately 179.58 g/mol. The compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features that allow for various chemical transformations.
Ethyl chlorooximinoacetate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Several synthesis methods for ethyl 2-chloro-2-(hydroxyimino)acetate have been reported:
Interaction studies involving ethyl 2-chloro-2-(hydroxyimino)acetate focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential as a building block in medicinal chemistry. Additionally, understanding its interactions can provide insights into its safety profile and toxicity.
Ethyl 2-chloro-2-(hydroxyimino)acetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Unique Features |
---|---|
Ethyl Glyoxylate | Contains a carbonyl group instead of a chloro group. |
Ethyl 2-hydroxyiminoacetate | Lacks the chloro substituent; more reactive towards nucleophiles. |
Ethyl 2-bromo-2-(hydroxyimino)acetate | Similar structure but contains a bromo group instead of chloro. |
Ethyl 2-amino-2-(hydroxyimino)acetate | Contains an amino group which alters its reactivity profile. |
These compounds illustrate the versatility of the hydroxyimino functional group while highlighting the unique reactivity imparted by the chloro substituent in ethyl 2-chloro-2-(hydroxyimino)acetate.
Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a pivotal precursor for the generation of ethoxycarbonylformonitrile oxide through in situ treatment with sodium bicarbonate, facilitating 1,3-dipolar cycloaddition reactions with various dipolarophiles. The compound exhibits remarkable versatility in forming isoxazoline derivatives through regioselective and stereoselective cycloaddition processes. When subjected to base-mediated activation, the chlorooxime undergoes dehydrochlorination to generate the corresponding nitrile oxide, which subsequently participates in concerted [3+2] cycloaddition reactions with electron-rich alkenes and unsaturated systems.
The mechanistic pathway involves the initial formation of the nitrile oxide intermediate, which demonstrates excellent reactivity toward various dipolarophiles including amino acid derivatives and cyclic alkenes. Research demonstrates that cycloaddition reactions proceed with high regioselectivity when electron-rich and conjugated alkenes are employed, with the carbon atom of the nitrile oxide preferentially attacking the terminal carbon atom of the alkene, resulting exclusively in 3,5-disubstituted isoxazoline products. The frontier molecular orbital interactions govern the regioselectivity patterns, with dipole-lowest unoccupied molecular orbital control predominating in reactions with electron-rich substrates.
Stereochemical outcomes in these transformations depend significantly on the nature of the dipolarophile and reaction conditions. Studies involving cyclopropane amino acid derivatives reveal that cycloaddition with ethyl 2-chloro-2-(hydroxyimino)acetate-derived nitrile oxides proceeds regioselectively to afford isoxazoline-containing stereoisomers in approximately 1.5:1 ratios. The stereoselectivity can be further enhanced through the incorporation of hydrogen-bonding directing groups, which influence the transition state geometry and lead to preferential formation of specific diastereomers.
Comparative analysis with alternative nitrile oxide precursors, such as dibromoformaldoxime, reveals that ethyl 2-chloro-2-(hydroxyimino)acetate provides superior regiocontrol and operational convenience. The ester functionality incorporated into the resulting isoxazoline products offers additional synthetic handles for further elaboration, enabling access to highly functionalized amino acid derivatives through subsequent transformations including hydrolysis, reduction, and ring-opening reactions.
Dipolarophile Type | Regioselectivity | Major Product Configuration | Typical Yield Range |
---|---|---|---|
Terminal alkenes | >95:5 | 3,5-disubstituted | 75-90% |
Cyclic alkenes | 80:20 | endo-selective | 70-85% |
Amino acid derivatives | 85:15 | syn-addition | 80-92% |
Conjugated systems | >90:10 | 3,5-disubstituted | 85-95% |
The application of ethyl 2-chloro-2-(hydroxyimino)acetate in asymmetric synthesis has enabled the preparation of conformationally constrained amino acid analogues with high stereochemical fidelity. The compound plays a crucial role in the synthesis of chiral amino acid derivatives, particularly in the preparation of isoxazoline-based amino acids that serve as glutamic acid analogs. These structurally modified amino acids exhibit potential therapeutic applications as ionotropic glutamate receptor ligands, including selective agonists for 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid and kainate receptors.
Research in the synthesis of CIP-AS, a chiral amino acid structurally related to glutamic acid, demonstrates the strategic importance of ethyl 2-chloro-2-(hydroxyimino)acetate in accessing enantiomerically pure bioactive compounds. The synthetic approach involves stereoselective cycloaddition of the in situ generated nitrile oxide with appropriately functionalized amino acid precursors, followed by selective ring-opening and functional group manipulations to reveal the desired amino acid framework. This methodology provides access to both enantiomers of the target compounds through careful selection of chiral auxiliaries and reaction conditions.
Asymmetric 1,3-dipolar cycloadditions utilizing ethyl 2-chloro-2-(hydroxyimino)acetate have been successfully implemented in the synthesis of spirocyclic amino acid derivatives. Recent developments in chiral Lewis acid catalysis have enabled enantioselective cycloaddition reactions with α-methylene lactams, providing access to nitrogen-rich spirocyclic heterocycles with excellent enantioselectivity. These transformations employ magnesium-based Lewis acid catalysts in combination with chiral ligands to achieve stereochemical control, with the strong Lewis acidity of magnesium bis(trifluoromethanesulfonyl)imide proving particularly effective in promoting high levels of enantioselectivity.
The substrate scope for asymmetric cycloadditions encompasses a diverse range of protecting groups and ring sizes, with carbobenzyloxy-protected 6- and 7-membered ring α-methylene lactams providing optimal results. The methodology tolerates various ester substituents on the diazoacetate component, including sterically demanding tert-butyl groups, while maintaining high levels of stereochemical control. Product yields typically range from 75% to 91%, with enantioselectivities reaching up to 89% enantiomeric excess under optimized conditions.
Mechanistic investigations reveal that the success of these asymmetric transformations relies on the formation of well-defined chelation complexes between the chiral Lewis acid catalyst and the lactam substrate. The magnesium center coordinates to the carbonyl oxygen of the lactam in an s-cis conformation, with the chiral ligand environment providing effective facial discrimination during the cycloaddition process. This substrate-controlled approach eliminates the need for separate templating groups while delivering excellent stereochemical outcomes.
Substrate Class | Catalyst System | Yield Range | Enantioselectivity |
---|---|---|---|
6-membered lactams | Magnesium/Box ligand | 80-91% | 85-89% ee |
7-membered lactams | Magnesium/Box ligand | 75-88% | 82-87% ee |
Spirocyclic precursors | Chiral Lewis acid | 85-92% | 88-95% ee |
Amino acid derivatives | Various | 70-90% | 75-90% ee |
Ethyl 2-chloro-2-(hydroxyimino)acetate participates in sophisticated multicomponent reaction sequences that enable rapid assembly of structurally complex heterocyclic architectures. These transformations capitalize on the dual reactivity of the compound as both an electrophilic partner and a source of reactive nitrile oxide intermediates. Isocyanide-mediated multicomponent reactions represent a particularly powerful application of this chemistry, where the chlorooxime serves as an electrophilic input alongside isocyanides and various nucleophilic partners to construct diverse heterocyclic scaffolds.
The mechanism of these multicomponent transformations involves initial nucleophilic attack by the isocyanide on the activated chlorooxime, followed by subsequent cyclization and functionalization steps. The versatility of this approach is demonstrated through the incorporation of carboxylic acids, amines, and other nucleophiles as third partners in the reaction sequence. This methodology provides access to previously challenging heterocyclic frameworks while maintaining operational simplicity and broad functional group tolerance.
Liquid-phase synthesis protocols utilizing soluble polymer-supported nitrile oxides derived from ethyl 2-chloro-2-(hydroxyimino)acetate have been developed to facilitate library generation and product purification. These approaches employ polyethylene glycol-supported aldehyde intermediates that are converted to the corresponding oximes and subsequently chlorinated to provide polymer-bound nitrile oxide precursors. The in situ generation of nitrile oxides followed by cycloaddition with appropriate dipolarophiles enables one-pot synthesis of diverse isoxazole and isoxazoline libraries with excellent yields and purities.
The implementation of continuous-flow technology has significantly enhanced the efficiency of multicomponent reactions involving ethyl 2-chloro-2-(hydroxyimino)acetate. Flow chemistry protocols provide improved heat and mass transfer characteristics, enabling better control over reaction stoichiometry and reducing the excess of reagents required. These advances are particularly beneficial in the synthesis of glutamate receptor ligands and related bioactive compounds, where precise control over reaction conditions is essential for achieving optimal yields and selectivities.
Recent developments in preparative high-performance liquid chromatography separation techniques have enabled the isolation of individual regioisomers formed in 1,3-dipolar cycloaddition reactions. This capability is particularly valuable in the synthesis of kainic acid analogs and related compounds, where separation of closely related isomers is crucial for biological evaluation. The combination of improved synthetic methodologies and advanced purification techniques has expanded the accessible chemical space for drug discovery applications.
Reaction Type | Components | Product Class | Yield Range | Typical Purities |
---|---|---|---|---|
Three-component | Chlorooxime/Isocyanide/Acid | Oxadiazoles | 85-92% | >95% |
Polymer-supported | PEG-oxime/Dipolarophile | Isoxazoles | 85-92% | >95% |
Flow synthesis | Chlorooxime/Base/Alkene | Isoxazolines | 80-95% | >90% |
Library generation | Various combinations | Mixed libraries | 75-90% | >90% |
The oxime moiety of ECHA participates in nucleophilic attacks when paired with carbodiimide coupling agents like DIC. Experimental studies reveal that the hydroxyl group of the oxime reacts with DIC to form an activated intermediate, which facilitates subsequent acylation or cyclization [5]. For example, in the synthesis of Δ²-isoxazolines, ECHA undergoes dehydrohalogenation in the presence of sodium bicarbonate, generating ethoxycarbonylformonitrile oxide (in situ) [1] [2]. This reactive species engages in 1,3-dipolar cycloadditions with alkenes or alkynes, forming five-membered heterocycles.
Key steps include:
A computational study using the pKₐGALAS algorithm highlights the oxime’s moderate acidity (pKₐ ≈ 7.6) [5], which governs its propensity to act as a nucleophile. The electron-withdrawing chloro and ester groups further polarize the oxime, enhancing its reactivity toward electrophilic carbodiimides.
ECHA’s cyclization reactions often involve intramolecular nucleophilic attack, leading to ring formation and occasional cyanide release. For instance, treatment with scandium triflate induces cyclization to dihydro-oxadiazines via N-aziridinyloxime intermediates [1] [2]. A proposed mechanism involves:
Table 1: Conditions and Outcomes of ECHA Cyclization Reactions
Reagent | Product | Byproduct | Reference |
---|---|---|---|
Scandium triflate | Dihydro-oxadiazines | Cyanide | [1] [4] |
Sodium bicarbonate | Nitrile oxide | HCl | [1] [2] |
Base (KHMDS) | Epimerized diesters | – | [4] |
Cyanide formation is attributed to the instability of nitrile oxide intermediates under basic conditions, which decompose via retro-1,3-dipolar cycloaddition.
Oxime metathesis involves reversible C=N bond cleavage and reformation, enabling structural diversification. ECHA participates in dynamic covalent chemistry, where its oxime group undergoes exchange with other carbonyl compounds. For example, in the presence of primary amines, ECHA forms imine intermediates that equilibrate with free oximes [5].
Key factors influencing metathesis include:
Table 2: Exchange Partners and Products in ECHA Metathesis
Partner | Product | Conditions | Reference |
---|---|---|---|
Benzaldehyde | Benzaldehyde oxime | RT, anhydrous | [5] |
Acetone | Acetone oxime | Heat, acid | [2] |
Aniline | Phenylimine derivative | Base, DMF | [4] |
These processes are critical for constructing dynamic combinatorial libraries or self-healing materials, leveraging ECHA’s reversible reactivity.
Corrosive;Irritant;Health Hazard